Cas no 2171927-05-0 (4-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid)

4-4-Ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates both a carboxyl and hydroxyl functional group, enabling versatile coupling strategies in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amine functionality, ensuring selective deprotection under mild basic conditions. The ethyl and hydroxybutanoic acid moieties enhance solubility and conformational flexibility, facilitating efficient incorporation into complex peptide sequences. This compound is particularly useful for introducing hydrophilic and structurally diverse residues, supporting the synthesis of modified peptides for biochemical and pharmaceutical research. Its stability and compatibility with standard SPPS protocols make it a reliable choice for advanced peptide chemistry.
4-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid structure
2171927-05-0 structure
Product name:4-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid
CAS No:2171927-05-0
MF:C27H34N2O6
MW:482.568667888641
CID:6300254
PubChem ID:165568296

4-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid
    • 4-[4-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid
    • EN300-1522614
    • 2171927-05-0
    • Inchi: 1S/C27H34N2O6/c1-2-18(11-12-25(31)29-16-19(30)15-26(32)33)13-14-28-27(34)35-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,18-19,24,30H,2,11-17H2,1H3,(H,28,34)(H,29,31)(H,32,33)
    • InChI Key: CZTGJOWOTQNJAG-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(CC)CCC(NCC(CC(=O)O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 482.24168681g/mol
  • Monoisotopic Mass: 482.24168681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 14
  • Complexity: 679
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 125Ų

4-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1522614-0.5g
4-[4-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid
2171927-05-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1522614-100mg
4-[4-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid
2171927-05-0
100mg
$2963.0 2023-09-26
Enamine
EN300-1522614-250mg
4-[4-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid
2171927-05-0
250mg
$3099.0 2023-09-26
Enamine
EN300-1522614-1.0g
4-[4-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid
2171927-05-0
1g
$3368.0 2023-06-05
Enamine
EN300-1522614-50mg
4-[4-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid
2171927-05-0
50mg
$2829.0 2023-09-26
Enamine
EN300-1522614-500mg
4-[4-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid
2171927-05-0
500mg
$3233.0 2023-09-26
Enamine
EN300-1522614-0.1g
4-[4-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid
2171927-05-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1522614-0.05g
4-[4-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid
2171927-05-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1522614-10.0g
4-[4-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid
2171927-05-0
10g
$14487.0 2023-06-05
Enamine
EN300-1522614-2.5g
4-[4-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-hydroxybutanoic acid
2171927-05-0
2.5g
$6602.0 2023-06-05

Additional information on 4-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid

Introduction to 4-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid (CAS No. 2171927-05-0)

4-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid, identified by the CAS number 2171927-05-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its intricate molecular structure, represents a fusion of advanced synthetic methodologies and biological functionalities, making it a subject of intense research interest. The presence of multiple functional groups, including an amide linkage and a hydroxybutanoic moiety, contributes to its versatile reactivity and potential applications in drug design and development.

The fluoren-9-ylmethoxycarbonyl group in the molecular framework of this compound is particularly noteworthy. This moiety not only enhances the solubility and stability of the molecule but also introduces a fluorescent property, which is highly valuable in diagnostic imaging and bioassay applications. The 9H-fluorene component, known for its luminescent characteristics, has been extensively studied for its role in developing probes and markers for cellular processes. The incorporation of this group into 4-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid suggests potential uses in real-time monitoring of biological pathways, offering researchers a powerful tool for elucidating complex biochemical mechanisms.

Beyond its structural complexity, the compound’s name highlights several key pharmacophoric elements that are critical for drug discovery. The hexanamido portion of the molecule suggests a role in modulating protein-protein interactions or enzyme inhibition, which are pivotal mechanisms in many therapeutic interventions. Additionally, the hydroxybutanoic acid moiety introduces a polar group that can enhance binding affinity to target proteins, improving the compound’s pharmacokinetic profile. These features collectively position 4-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid as a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, which has accelerated the discovery process for novel bioactive compounds. The structural motifs present in 4-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid, particularly the combination of aromatic and aliphatic components, align well with known pharmacophores that exhibit high binding affinity to biological targets. High-throughput virtual screening (HTVS) has identified this compound as a potential hit against several disease-related proteins, including those implicated in cancer and inflammatory disorders.

In vitro studies have begun to unravel the mechanistic aspects of 4-4-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-hydroxybutanoic acid, revealing its interaction with key enzymes and receptors. For instance, preliminary data suggest that the compound may inhibit the activity of proteases involved in tumor progression by stabilizing their inactive conformations. This observation is particularly intriguing given the growing interest in targeted proteolysis as a therapeutic strategy. Furthermore, the fluorescent properties of the fluorenylmethoxycarbonyl group allow for real-time tracking of the compound within cellular environments, providing insights into its distribution and metabolic fate.

The synthesis of 4-4-Ethyl-(CAS No. 2171927)-05-Hydroxybutanoic Acid involves multi-step organic transformations that showcase modern synthetic techniques such as palladium-catalyzed cross-coupling reactions and selective hydroxymethylation processes. These methodologies not only highlight the synthetic prowess required to construct such complex molecules but also underscore the importance of green chemistry principles in optimizing reaction conditions for sustainability. The use of chiral auxiliaries or asymmetric catalysis ensures high enantiomeric purity, which is crucial for pharmaceutical applications where stereochemistry dictates efficacy and safety.

As research progresses, interdisciplinary approaches combining organic chemistry with bioinformatics are expected to yield even more refined insights into the potential therapeutic applications of this compound. The integration of machine learning algorithms with experimental data can predict novel interactions and optimize lead structures more efficiently than traditional methods alone. This synergy between computational modeling and wet-lab experimentation is poised to transform drug discovery pipelines, making compounds like 4-(CAS No.) Ethyl-(Methoxy carbonyl amino hexanamidohydroxybutyric Acid) more accessible for clinical development.

The development of novel biomaterials often relies on compounds with unique physicochemical properties, such as those exhibited by CAS No 2171927 Ethyl 6-(Fluorenylmethoxycarbonylamino)hexanamidohydroxybutyric Acid. Its ability to form stable complexes with other biomolecules opens doors for applications in drug delivery systems and tissue engineering scaffolds. For example, conjugating this molecule with targeting ligands could enhance its specificity toward pathological tissues while minimizing off-target effects—a critical consideration in modern therapeutics.

The growing emphasis on precision medicine has spurred interest in developing small molecules that can modulate disease-specific pathways with high selectivity. The multifaceted nature of CAS No 2171927 Ethyl 6-(Fluorenylmethoxycarbonylamino)hexanamidohydroxybutyric Acid, encompassing both structural complexity and functional diversity, makes it an attractive candidate for such applications. Ongoing clinical trials are exploring derivatives of this compound to evaluate their efficacy against rare genetic disorders characterized by aberrant protein function.

In conclusion,CAS No 2171927 Ethyl 6-(Fluorenylmethoxycarbonylamino)hexanamidohydroxybutyric Acid represents a significant advancement in pharmaceutical chemistry due to its intricate design and promising biological activities. Its synthesis exemplifies cutting-edge synthetic methodologies while its functional properties offer new avenues for therapeutic intervention across multiple disease domains. As research continues to uncover its full potential,this molecule is likely to play an increasingly important role in shaping future treatments—both as an active pharmaceutical ingredient (API) itself or as inspiration for next-generation drug candidates.

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